molecular formula C6H9BrClN3 B3185681 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride CAS No. 1188264-68-7

1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride

Cat. No. B3185681
CAS RN: 1188264-68-7
M. Wt: 238.51 g/mol
InChI Key: DNTPDNVYYJOFJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride” is a chemical compound . It’s closely related to “3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride”, which has a molecular weight of 238.51 .


Synthesis Analysis

The synthesis of related compounds, such as “5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives”, has been explored in the literature . These compounds are heterocyclized dipeptides that are known to silence Gaq proteins . A combinatorial approach was used to create a library of these molecules .


Molecular Structure Analysis

The InChI code for “3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride” is "1S/C6H8BrN3.ClH/c7-6-9-4-5-3-8-1-2-10(5)6;/h4,8H,1-3H2;1H" . This provides a detailed description of the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving “1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride” are not available, related compounds have been studied. For instance, “5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives” have been evaluated for their activity of Gaq proteins through the determination of intracellular myo-inositol 1-phosphate .

Scientific Research Applications

Synthesis and Medicinal Applications of Pyrazine Derivatives

Pyrazine derivatives, including imidazo[1,5-a]pyrazines, are pivotal in drug discovery owing to their wide range of medicinal properties. They serve as building blocks for developing drug-like candidates with anticancer, CNS agent, anti-infectious, anti-inflammatory, and radiodiagnostic applications. The structure-activity relationship (SAR) studies highlight the versatility of these compounds in targeting various disease mechanisms. Medicinal chemists continue to explore these scaffolds for developing potential drug candidates, leveraging synthetic strategies for pyrazolo[1,5-a]pyrimidine derivatives to reveal significant biological properties along with SAR studies (Cherukupalli et al., 2017).

Patent Review on Pyrazine Derivatives

A review of patents on pyrazine derivatives from June 2012 to July 2014 showcased the pharmacological diversity of these compounds. They have been synthesized and evaluated for antimycobacterial, antibacterial, antifungal, antidiabetic, diuretic, anticancer, antiviral, hypnotic, and analgesic activities. Some pyrazine derivatives have transitioned into clinically used drugs worldwide, highlighting the growth in the spectrum of biological activities these compounds can offer. This suggests a promising future for further pharmaceutical applications (Doležal & Zítko, 2015).

Heterocyclic N-oxide in Organic Synthesis and Drug Applications

Heterocyclic N-oxide derivatives, including those synthesized from pyrazine, exhibit significant functionalities in organic synthesis, catalysis, and medicinal applications. These compounds are valuable in forming metal complexes, designing catalysts, asymmetric synthesis, and showing potential as anticancer, antibacterial, and anti-inflammatory agents. Their versatility underscores the utility of heterocyclic compounds in advanced chemistry and drug development investigations (Li et al., 2019).

Pyrazoline Derivatives in Anticancer Research

Research on pyrazoline derivatives has been a focal area in pharmaceutical chemistry due to their significant biological effects. These compounds, recognized for their structural diversity and biological activities, are explored for their potential as anticancer agents. The ongoing research aims to synthesize new pyrazoline derivatives under various conditions to evaluate their biological efficacy, highlighting the compound's versatility and potential in therapeutic applications (Sheetal et al., 2018).

properties

IUPAC Name

1-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3.ClH/c7-6-5-3-8-1-2-10(5)4-9-6;/h4,8H,1-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTPDNVYYJOFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=NC(=C2CN1)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681063
Record name 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride

CAS RN

1188264-68-7
Record name 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride
Reactant of Route 2
1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride
Reactant of Route 3
1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride
Reactant of Route 4
1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride
Reactant of Route 5
1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride
Reactant of Route 6
1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.